molecular formula C10H10N2O3 B11960038 Benzoylmethylglyoxime CAS No. 32796-72-8

Benzoylmethylglyoxime

Cat. No.: B11960038
CAS No.: 32796-72-8
M. Wt: 206.20 g/mol
InChI Key: UFIJWQKLMBHNLN-HNWKWBPYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Benzoylmethylglyoxime can be synthesized through the reaction of benzoyl chloride with methylglyoxime in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Benzoylmethylglyoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoylmethylglyoxime has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of benzoylmethylglyoxime involves its ability to form stable complexes with metal ions through its oxime groups. This chelation process can inhibit the activity of metal-dependent enzymes or disrupt metal ion homeostasis in biological systems. The molecular targets and pathways involved include metal ion transporters and metalloproteins .

Comparison with Similar Compounds

Uniqueness: Benzoylmethylglyoxime is unique due to its dual oxime groups, which enhance its chelating ability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring strong and selective metal ion binding .

Properties

CAS No.

32796-72-8

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

(2E,3E)-2,3-bis(hydroxyimino)-1-phenylbutan-1-one

InChI

InChI=1S/C10H10N2O3/c1-7(11-14)9(12-15)10(13)8-5-3-2-4-6-8/h2-6,14-15H,1H3/b11-7+,12-9+

InChI Key

UFIJWQKLMBHNLN-HNWKWBPYSA-N

Isomeric SMILES

C/C(=N\O)/C(=N\O)/C(=O)C1=CC=CC=C1

Canonical SMILES

CC(=NO)C(=NO)C(=O)C1=CC=CC=C1

Origin of Product

United States

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